![molecular formula C8H16O3S B030897 trans-4-Methylcyclohexanol methanesulfonate CAS No. 18508-92-4](/img/structure/B30897.png)
trans-4-Methylcyclohexanol methanesulfonate
Overview
Description
Trans-4-Methylcyclohexanol methanesulfonate is a chiral reagent used in proteomics research . It has a molecular weight of 192.28 and a molecular formula of C8H16O3S .
Chemical Reactions Analysis
Trans-4-Methylcyclohexanol is used to prepare 4-methylcyclohexyl nitrite to study the laser-induced fluorescence (LIF) excitation spectra of the 4-methylcyclohexoxy and d11-cyclohexoxy radicals . The specific chemical reactions involving trans-4-Methylcyclohexanol methanesulfonate are not detailed in the available resources.Physical And Chemical Properties Analysis
Trans-4-Methylcyclohexanol methanesulfonate has a molecular weight of 192.28 and a molecular formula of C8H16O3S . The specific physical and chemical properties of this compound are not detailed in the available resources.Scientific Research Applications
Proteomics Research
trans-4-Methylcyclohexanol methanesulfonate: is utilized as a chiral reagent in proteomics research . Its ability to influence the stereochemistry of molecules makes it valuable for studying protein structures, functions, and interactions. This compound aids in the separation of chiral isomers, which is crucial for understanding the diverse roles of proteins in biological systems.
Safety and Hazards
The safety data sheet for trans-4-Methylcyclohexanol, a related compound, suggests that it is a combustible liquid and may cause eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Specific safety and hazard information for trans-4-Methylcyclohexanol methanesulfonate is not provided in the available resources.
properties
IUPAC Name |
(4-methylcyclohexyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYQHONGOGJIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232958 | |
Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methylcyclohexanol methanesulfonate | |
CAS RN |
18508-93-5 | |
Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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